4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine
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Overview
Description
4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is a chemical compound that belongs to the class of benzazepines This compound is characterized by the presence of a bromine atom, a sulfonyl group, and a methylphenyl group attached to the benzazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the aromatic ring.
Cyclization: Formation of the benzazepine core through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine can undergo various types of chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzazepine core.
Scientific Research Applications
4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenyl methyl sulfone
- 4-Bromo-3-methylbenzoic acid
- 4-((4-Bromo-2-methylphenyl)sulfonyl)morpholine
Uniqueness
4-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine is unique due to its specific combination of functional groups and the benzazepine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
15294-66-3 |
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Molecular Formula |
C17H16BrNO2S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
4-bromo-3-(4-methylphenyl)sulfonyl-1,2-dihydro-3-benzazepine |
InChI |
InChI=1S/C17H16BrNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-10-14-4-2-3-5-15(14)12-17(19)18/h2-9,12H,10-11H2,1H3 |
InChI Key |
VQYVNHHEQHXJTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C3C=C2Br |
Origin of Product |
United States |
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